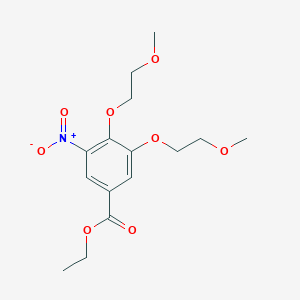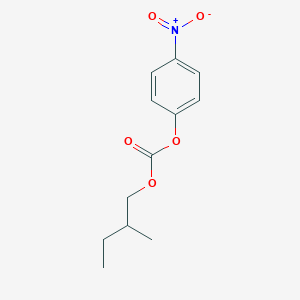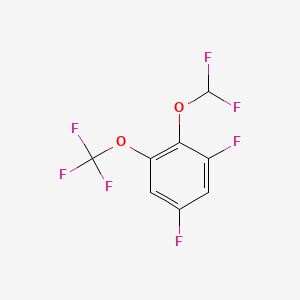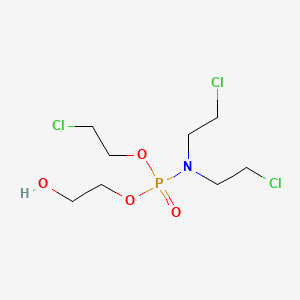
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: The addition of methoxy groups (-OCH3) can be carried out using methanol (CH3OH) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (-OH).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloro-4-fluoromethoxybenzene
- 1,2-Dichloro-4-difluoromethoxybenzene
- 1,2-Dichloro-3-fluoromethoxybenzene
Uniqueness
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and fluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5Cl2F3O2 |
|---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
1,2-dichloro-4-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(15-8(12)13)7(6(4)10)14-3-11/h1-2,8H,3H2 |
InChI-Schlüssel |
YFWQHFNFAUGSQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC(F)F)OCF)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)

